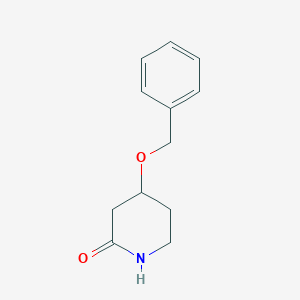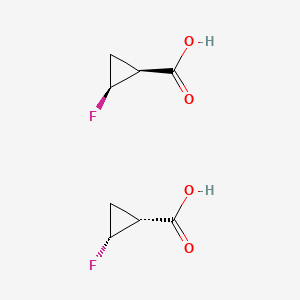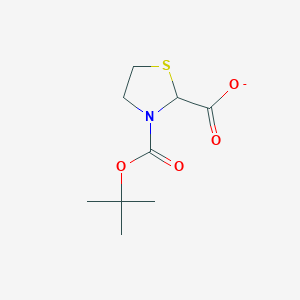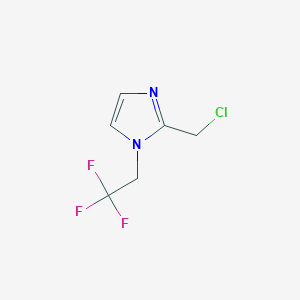
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID is a chemical compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol . It is also known by its systematic name, (1R)-2-benzyloxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid . This compound is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the nitrogen atom of the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID typically involves the protection of the nitrogen atom in the isoquinoline ring with a benzyloxycarbonyl group. One common method involves the reaction of 3,4-dihydroisoquinoline with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides stability and selectivity, allowing the compound to bind effectively to its targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-CBZ-1,2,3,4-TETRAHYDROISOQUINOLINECARBOXYLIC ACID: Similar structure but with a fully saturated isoquinoline ring.
N-CBZ-ISOQUINOLINECARBOXYLIC ACID: Lacks the dihydro modification, resulting in different reactivity and applications.
Uniqueness
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID is unique due to its specific dihydro modification, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C18H16NO4- |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1 |
Clave InChI |
ACQYZSFXPXXIHL-UHFFFAOYSA-M |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)





![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)





